molecular formula C14H21NO6 B111285 2-Amino-2-(4-butoxyphenyl)ethanol oxalate CAS No. 1177317-09-7

2-Amino-2-(4-butoxyphenyl)ethanol oxalate

Cat. No. B111285
M. Wt: 299.32 g/mol
InChI Key: VFMRGVRMNBUYOV-UHFFFAOYSA-N
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Description

The compound "2-Amino-2-(4-butoxyphenyl)ethanol oxalate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and properties that might be expected from similar compounds. For instance, the synthesis of 4-hydroxy- and 4-aminoindoles is described, which involves the use of aminoethanol derivatives in the synthesis process . Additionally, the interaction of ethanol and its derivatives with biological systems is explored, highlighting the complexity of ethanol metabolism and its inhibition . Furthermore, the synthesis of novel ethanol derivatives with potential anti-cancer properties is discussed, indicating the versatility of ethanol-based compounds in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds involves several steps, including the use of aminoethanol derivatives. For example, the synthesis of 4-hydroxyindoline and 4-aminoindoline from 2-(2,6-Diaminophenyl)ethanol is achieved through heating in aqueous phosphoric or sulfuric acid, followed by dehydrogenation over palladium on charcoal to obtain the corresponding indoles . This suggests that similar conditions could potentially be used for the synthesis of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate, although the specific details would depend on the unique chemical structure of the compound.

Molecular Structure Analysis

While the molecular structure of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate is not directly analyzed in the papers, the molecular docking studies of related compounds, such as the novel 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives, provide a framework for understanding how such compounds might interact with biological targets. These studies revealed that the synthesized compounds fit well into the active site of HDAC2, an anti-cancer protein . This indicates that the molecular structure of ethanol derivatives can be critical for their biological activity.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate. However, they do discuss the metabolism of ethanol and its derivatives, such as the paradoxical stimulation of ethanol oxidation by aminooxyacetate and its metabolites, glycolate and glyoxylate . This highlights the complex nature of ethanol-related chemical reactions in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate are not detailed in the provided papers. Nonetheless, the synthesis and study of similar compounds suggest that such properties could be inferred based on the behavior of related chemical structures. For instance, the solubility, reactivity, and stability of the compound could be influenced by the presence of the amino and oxalate groups, as well as the butoxyphenyl moiety .

Scientific Research Applications

Hybrid Catalytic Systems in Electrooxidation

A study by Franco et al. (2020) explored a hybrid system combining an organic oxidation catalyst and a recombinant enzyme for the complete electrooxidation of ethanol. This approach, utilizing carbon composite electrodes, demonstrates potential for various applications, including biosensors and biofuel cells.

Catalysis in Oxidation Reactions

Research by Keilin & Hartree (1945) investigated the role of catalase in coupled oxidation of alcohols. This study revealed insights into the catalytic processes involved in ethanol oxidation.

Structural Chemistry and Antitumor Activity

The work of Ng et al. (1992) focused on the synthesis and crystal structure of certain organotin carboxylates, examining their in vitro antitumor activity. This research contributes to understanding the structural aspects and potential therapeutic applications of these compounds.

Synthesis and Application in Organic Chemistry

Akopyan et al. (2013) detailed the synthesis of compounds related to 2-Amino-2-(4-butoxyphenyl)ethanol oxalate. Their research, published in the Russian Journal of General Chemistry, provides insights into the chemical processes and potential applications in organic synthesis.

Metabolism and Oxidation Studies

A study by Harris et al. (1982) examined the metabolism of ethanol and its stimulation by various compounds, contributing to a deeper understanding of metabolic pathways and their manipulation.

Safety And Hazards

Without specific studies or Material Safety Data Sheet (MSDS) information on this compound, it’s difficult to provide accurate safety and hazard information .

properties

IUPAC Name

2-amino-2-(4-butoxyphenyl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.C2H2O4/c1-2-3-8-15-11-6-4-10(5-7-11)12(13)9-14;3-1(4)2(5)6/h4-7,12,14H,2-3,8-9,13H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMRGVRMNBUYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-butoxyphenyl)ethanol oxalate

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